

Spectroscopic Profile of 1,2-Epoxyhexane: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Epoxyhexane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,2-epoxyhexane** (CAS No: 1436-34-6), a key intermediate in organic synthesis. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational dataset for its identification and characterization in research and development settings.

Spectroscopic Data Summary

The empirical formula for **1,2-epoxyhexane** is $C_6H_{12}O$, with a molecular weight of 100.16 g/mol. [1][2][3] Its structure consists of a six-carbon chain with an epoxide ring at the C1 and C2 positions. This strained three-membered ring and the associated alkyl chain give rise to distinct and predictable spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **1,2-epoxyhexane**.

1H NMR Spectroscopic Data

The proton NMR spectrum of **1,2-epoxyhexane** is characterized by signals corresponding to the protons on the epoxide ring and the butyl chain. The chemical shifts are influenced by the electronegativity of the oxygen atom and the ring strain.

Assignment	Chemical Shift (δ) ppm
H-2 (methine)	2.896
H-1a (methylene)	2.732
H-1b (methylene)	2.452
H-3 (methylene)	1.527
H-4 (methylene)	1.45
H-5 (methylene)	1.39
H-6 (methyl)	0.921

Note: Data acquired in CDCl_3 at 400 MHz. Chemical shifts can vary slightly based on solvent and instrument conditions.^[4]

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum provides insight into the carbon skeleton of the molecule. The carbons of the epoxide ring are notably shifted due to the ring strain and the oxygen atom.

Assignment	Chemical Shift (δ) ppm
C-2 (methine)	52.4
C-1 (methylene)	47.1
C-3 (methylene)	32.5
C-4 (methylene)	27.8
C-5 (methylene)	22.6
C-6 (methyl)	14.0

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For **1,2-epoxyhexane**, the key vibrational modes are associated with the epoxide ring.

Vibrational Mode	Frequency (cm ⁻¹)
C-H stretch (epoxide ring)	~3050-2980
C-H stretch (alkyl chain)	~2960-2870
Epoxide ring breathing (symmetric)	~1260
C-O-C stretch (asymmetric)	~904
C-O-C stretch (symmetric)	~831

Note: The epoxide ring vibrations, particularly the symmetric and asymmetric C-O-C stretches, are characteristic and can be used to confirm the presence of the epoxide functional group.^[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **1,2-epoxyhexane**, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum shows a characteristic fragmentation pattern.

m/z	Relative Intensity (%)	Assignment
100	~8	[M] ⁺ (Molecular Ion)
71	100	[M - C ₂ H ₅] ⁺
58	~45	[C ₃ H ₆ O] ⁺
55	~50	[C ₄ H ₇] ⁺
43	~22	[C ₃ H ₇] ⁺
41	~67	[C ₃ H ₅] ⁺
29	~31	[C ₂ H ₅] ⁺
27	~22	[C ₂ H ₃] ⁺

Note: The base peak at m/z 71 corresponds to the loss of an ethyl group. The fragmentation pattern is consistent with the structure of **1,2-epoxyhexane**.^[4]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

- **Sample Preparation:** A sample of **1,2-epoxyhexane** (5-25 mg for ¹H, higher for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃) in a clean NMR tube to a final volume of approximately 0.6 mL. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
- **Instrument Parameters:** The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz).
 - ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

- ^{13}C NMR: A proton-decoupled experiment is typically run to simplify the spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are required compared to ^1H NMR.

Infrared (IR) Spectroscopy

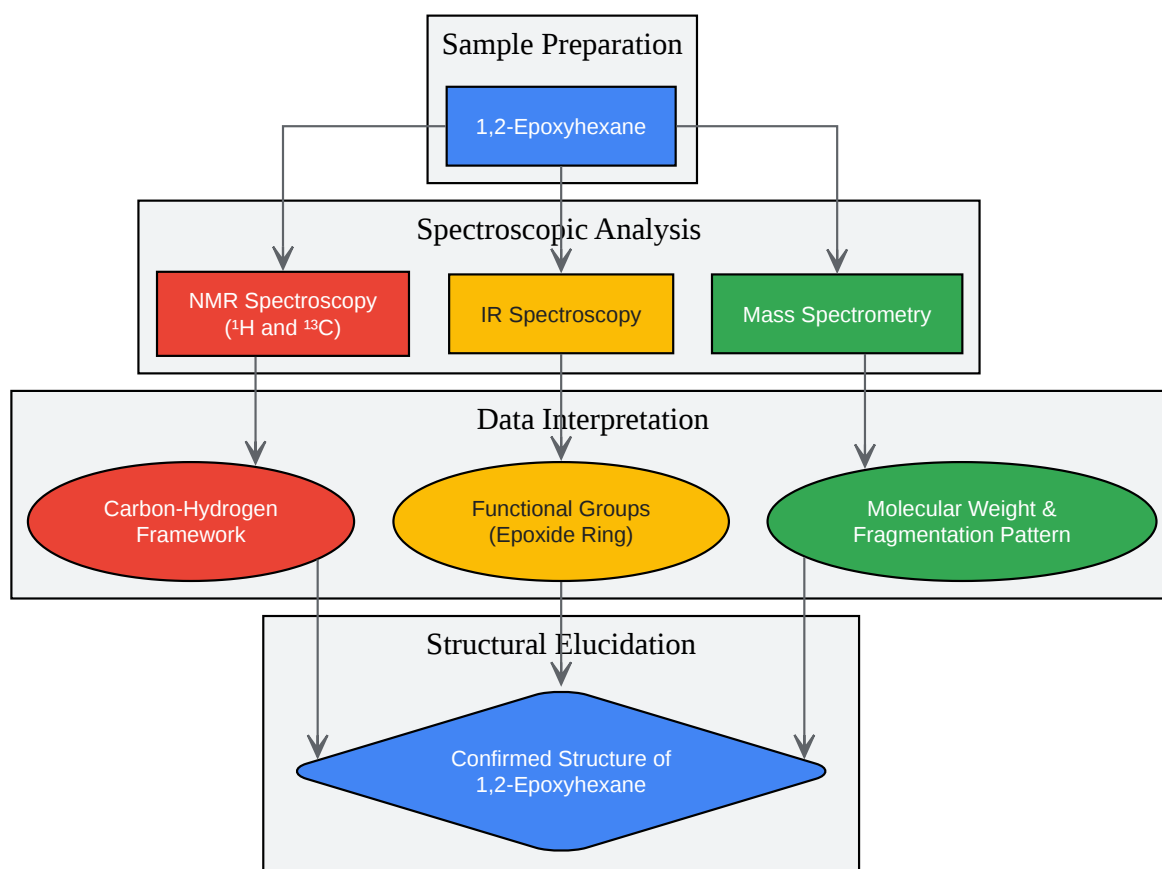
- Sample Preparation: For a neat liquid sample like **1,2-epoxyhexane**, a drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrument Parameters: The salt plates are placed in the sample holder of an FT-IR spectrometer. A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is acquired over a typical range of $4000\text{--}400\text{ cm}^{-1}$. The background is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: A small amount of **1,2-epoxyhexane** is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).
- Ionization: In electron ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
- Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting relative intensity versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **1,2-epoxyhexane**.



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Caption: Workflow for the structural characterization of **1,2-Epoxyhexane**.

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- To cite this document: BenchChem. [Spectroscopic Profile of 1,2-Epoxyhexane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074757#spectroscopic-data-of-1-2-epoxyhexane-nmr-ir-mass]

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